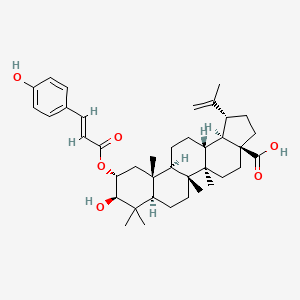

2-O-E-p-coumaroyl alphitolic acid

Description

Contextualization within Natural Product Discovery from Plant Sources

2-O-E-p-coumaroyl alphitolic acid is a naturally occurring pentacyclic triterpenoid (B12794562). nih.gov It has been identified and isolated from various plant species, most notably from the root bark of Ziziphus jujuba and Ziziphus cambodianus. nih.gov The discovery of this compound is part of a broader scientific effort to identify novel, bioactive molecules from the vast and diverse chemical library of the plant kingdom. Plants have long been a primary source of medicinal compounds, and the exploration of their chemical constituents continues to yield promising new therapeutic leads. nih.gov

The isolation of this compound involves a multi-step process. A common method begins with the extraction of plant material, such as the root bark of Ziziphus jujuba, using a solvent like chloroform. This crude extract is then subjected to various chromatographic techniques, including silica (B1680970) gel flash column chromatography and Sephadex LH-20 column chromatography, to separate the complex mixture of compounds. The final purification is often achieved using high-performance liquid chromatography (HPLC) to yield the pure compound. plos.org

Significance of Triterpenoid Esters in Chemical Biology and Bioactive Compound Research

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene (B77637). wikipedia.org When a triterpenoid is chemically bonded to another molecule via an ester linkage, it forms a triterpenoid ester. nih.gov These esters often exhibit enhanced biological activities compared to their parent triterpenoids. The addition of an ester group, such as a coumaroyl group in the case of this compound, can significantly alter the compound's polarity, solubility, and interaction with biological targets.

Triterpenoid esters are of significant interest in chemical biology and bioactive compound research due to their wide range of pharmacological effects. nih.gov These include anti-inflammatory, antioxidant, anticancer, and anti-obesity properties. ontosight.aimedchemexpress.com For instance, a related compound, 3-O-trans-p-coumaroyl-alphitolic acid, has been shown to induce apoptotic cell death in human leukemia cells. plos.org Another similar molecule, 2-O-caffeoyl alphitolic acid, has demonstrated anticancer activity against colorectal cancer cells. mdpi.comnih.gov The study of triterpenoid esters helps researchers understand how structural modifications influence biological function, providing a basis for the design and synthesis of new therapeutic agents. nih.gov

Overview of Current Research Trajectories and Unaddressed Questions Pertaining to this compound

Current research on this compound is focused on elucidating its potential therapeutic applications. Studies have explored its role as a selective modulator of the glucocorticoid receptor, suggesting its potential in the study of obesity. medchemexpress.com Its antioxidant properties have also been investigated, with research showing its ability to scavenge free radicals. scivisionpub.com

Despite these promising findings, several questions about this compound remain unanswered. The precise molecular mechanisms underlying its observed biological activities are not fully understood. ontosight.ai Further research is needed to identify its specific cellular targets and signaling pathways. The full spectrum of its pharmacological effects is yet to be explored, and its potential in other disease contexts beyond obesity and oxidative stress warrants investigation. Moreover, while its anti-inflammatory and anticancer potential has been suggested based on the activities of similar compounds, direct and comprehensive studies on this compound are still needed to confirm these effects. ontosight.ai

Detailed Research Findings

Bioactivity of this compound and Related Compounds

| Compound | Biological Activity | Cell Line/Model | Key Findings | Reference |

| This compound | Antioxidant | In vitro assays (DPPH, ABTS, FRAP) | Demonstrated good free radical scavenging activity. | scivisionpub.com |

| This compound | Anti-obesity | Obese mice (DIO and db/db) | Acts as a selective modulator of the glucocorticoid receptor. | medchemexpress.com |

| 3-O-trans-p-coumaroyl-alphitolic acid | Apoptotic | Human leukemia cells (U937, Molt-4, Jurkat) | Induces apoptosis through reactive oxygen species production and unfolded protein response activation. | plos.org |

| 2-O-caffeoyl alphitolic acid | Anticancer | Human colorectal cancer cell line (HCT116) | Suppresses antiapoptotic genes and induces apoptotic genes; inhibits cell migration and invasion. | mdpi.comnih.gov |

| Alphitolic acid | Anti-inflammatory, Apoptotic, Autophagic | Oral squamous cell carcinoma cells (SCC4, SCC2095) | Suppresses proliferation via apoptosis and induces protective autophagy. | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C39H54O6 |

|---|---|

Molecular Weight |

618.8 g/mol |

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |

InChI |

InChI=1S/C39H54O6/c1-23(2)26-16-19-39(34(43)44)21-20-37(6)27(32(26)39)13-14-30-36(5)22-28(33(42)35(3,4)29(36)17-18-38(30,37)7)45-31(41)15-10-24-8-11-25(40)12-9-24/h8-12,15,26-30,32-33,40,42H,1,13-14,16-22H2,2-7H3,(H,43,44)/b15-10+/t26-,27+,28+,29-,30+,32+,33-,36-,37+,38+,39-/m0/s1 |

InChI Key |

LCHMSLHVXVQJDG-GLDUGTPFSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)OC(=O)/C=C/C6=CC=C(C=C6)O)C)C)C(=O)O |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C(=O)O |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Characterization of 2 O E P Coumaroyl Alphitolic Acid

Botanical Sourcing and Targeted Extraction Strategies for 2-O-E-p-coumaroyl alphitolic acid

The initial and critical step in studying this compound is its extraction from natural sources. This process involves careful selection of plant material and the application of specific extraction protocols to maximize the yield and purity of the target compound.

Isolation from Alphitonia petriei and Ziziphus Species

This compound has been successfully isolated from the root bark of various species of the Ziziphus genus, including Ziziphus jujuba and Ziziphus cambodianus. nih.gov Research has also documented the isolation of related triterpenoids from the fruits of Ziziphus jujuba, such as 3-O-trans-p-coumaroyl alphitolic acid. researchgate.net The extraction from these plant materials typically involves maceration of the dried and powdered plant parts with organic solvents.

While the name suggests a connection to the Alphitonia genus, detailed literature on the specific isolation of this compound from Alphitonia petriei is less prevalent in the reviewed sources. However, the genus is known for producing a variety of triterpenoids, making it a plausible, though less documented, source.

Occurrence in Other Plant and Lichen Matrices

Beyond the Ziziphus genus, the broader class of alphitolic acid derivatives has been identified in other botanical and even lichen sources. For instance, a related compound, 2-O-caffeoyl alphitolic acid, has been extracted from the lichen Usnea barbata. nih.govnih.gov This suggests that the core alphitolic acid structure is a scaffold for various esterifications across different biological taxa. The presence of such derivatives hints at the potential for discovering this compound or similar compounds in a wider range of plant and lichen species, warranting broader screening efforts.

Chromatographic Techniques for Enrichment and Purification

Following initial extraction, a series of chromatographic steps are essential to enrich and purify this compound from the complex mixture of plant metabolites.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of this compound and its isomers. A rapid HPLC method utilizing a C18 column has been developed for the quantitative analysis of a mixture of eleven triterpenoids, including 3-O-trans-p-coumaroyl alphitolic acid, from the fruits of Ziziphus jujuba. researchgate.net This demonstrates the utility of reversed-phase HPLC in separating structurally similar triterpenoid (B12794562) esters. The selection of appropriate mobile phases, often gradients of acetonitrile (B52724) and water, is crucial for achieving high resolution.

Other Preparative Chromatographic Approaches

In addition to HPLC, other preparative chromatographic techniques are employed for the large-scale purification of this compound. These methods can include open column chromatography using silica (B1680970) gel or other stationary phases, which allows for the initial separation of major compound classes. Further purification can be achieved through techniques like Sephadex column chromatography, which separates compounds based on their size. The choice of chromatographic method depends on the scale of the purification and the physicochemical properties of the target compound and the impurities present in the extract.

Spectroscopic and Spectrometric Approaches for Structure Elucidation and Stereochemical Assignment

The definitive identification and structural characterization of this compound rely on a combination of sophisticated spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

The fundamental structure of this compound is a pentacyclic triterpenoid of the lupane (B1675458) type. nih.gov It is specifically lup-20(29)-en-28-oic acid substituted with a hydroxy group at position 3 and a [(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy group (p-coumaroyl group) at position 2. nih.gov The stereochemistry is defined as the 2α,3β-isomer. nih.gov

Key data points for the characterization of this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₃₉H₅₄O₆ | nih.gov |

| Molecular Weight | 618.8 g/mol | nih.gov |

| IUPAC Name | (1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | nih.gov |

Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), are indispensable for confirming this structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons, ultimately piecing together the entire molecular structure. High-resolution mass spectrometry is crucial for determining the exact molecular formula. The stereochemical assignment at positions 2 and 3 is typically determined by analyzing the coupling constants in the ¹H NMR spectrum and through NOESY experiments, which reveal through-space interactions between protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the detailed structural and conformational analysis of this compound. Through the application of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, chemists can piece together the complex three-dimensional structure of the molecule.

The ¹H NMR spectrum provides crucial information about the proton environment within the molecule. For instance, the signals corresponding to the p-coumaroyl moiety are distinctly visible. These include a pair of doublets for the trans-configured olefinic protons and signals in the aromatic region characteristic of a 1,4-disubstituted benzene (B151609) ring. The remainder of the spectrum is dominated by a complex series of overlapping signals from the triterpenoid backbone, including numerous methyl singlets, and methine and methylene (B1212753) multiplets.

The ¹³C NMR spectrum, often analyzed in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the carbon skeleton of the molecule. It allows for the identification of methyl, methylene, methine, and quaternary carbons. The carbonyl carbon of the ester linkage and the carbons of the p--coumaroyl group resonate at characteristic downfield shifts. The numerous signals in the upfield region correspond to the intricate framework of the alphitolic acid backbone.

Two-dimensional NMR techniques are paramount in establishing the connectivity and spatial relationships within the molecule. For example, Heteronuclear Single Quantum Coherence (HSQC) experiments correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in assigning the specific locations of functional groups, such as the attachment of the p-coumaroyl group to the C-2 position of the alphitolic acid core. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry and preferred conformation of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Lupane-Type Triterpene Coumaroyl Ester

| Position | δH (ppm) | δC (ppm) |

|---|---|---|

| 1 | 0.91 (m), 1.61 (m) | 37.6 |

| 2 | 1.61 (m), 1.68 (m) | 22.9 |

| 3 | 4.84 (dd) | 73.6 |

| 4 | - | 41.3 |

| 5 | 1.27 (m) | 46.2 |

| ... | ... | ... |

| 1' | - | 166.1 |

| 2' | 6.32 (d) | 114.9 |

| 3' | 7.49 (d) | 144.1 |

| 4' | - | 125.1 |

| 5', 9' | 7.52 (d) | 130.7 |

| 6', 8' | 6.79 (d) | 115.7 |

Note: This table is a representation based on data from similar compounds and is intended for illustrative purposes. nih.gov

Mass Spectrometry (MS) for Molecular Framework Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the deduction of the molecular formula. High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is employed to obtain highly accurate mass measurements for this compound, which has a molecular formula of C₃₉H₅₄O₆ and a corresponding molecular weight of approximately 618.8 g/mol . researchgate.net

Tandem mass spectrometry (MS/MS) is especially valuable for confirming the molecular framework through fragmentation analysis. In these experiments, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide structural clues. A characteristic fragmentation pattern for this compound involves the cleavage of the ester bond, leading to the observation of ions corresponding to the p-coumaroyl moiety and the alphitolic acid backbone. Specifically, fragment ions at m/z 145 and 119 are indicative of the coumaroyl group. nih.gov The analysis of the fragmentation of the triterpenoid core can also provide information about the structure of the ring system.

Table 2: Key Mass Spectrometry Data for this compound and its Fragments

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M+H]⁺ or [M+Na]⁺ | ~619 or ~641 | Molecular ion |

| Fragment 1 | 145 | Characteristic fragment of the coumaroyl moiety |

Note: The exact m/z values may vary slightly depending on the ionization method and the adduct formed. nih.gov

Ancillary Spectroscopic Methods

In addition to NMR and MS, other spectroscopic techniques contribute to the comprehensive characterization of this compound. Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the ester and carboxylic acid, and C=C stretching of the aromatic ring and the double bond in the lupane skeleton. Ultraviolet-Visible (UV-Vis) spectroscopy is useful for observing the chromophores within the molecule, particularly the conjugated system of the p-coumaroyl group, which exhibits characteristic absorption maxima.

Biosynthetic Pathways and Metabolic Engineering Perspectives of 2 O E P Coumaroyl Alphitolic Acid

Identification of Precursor Molecules within the Triterpenoid (B12794562) Biosynthesis Pathway

The biosynthesis of 2-O-E-p-coumaroyl alphitolic acid involves the convergence of two major metabolic pathways: the terpenoid pathway, which produces the alphitolic acid core, and the phenylpropanoid pathway, which yields the p-coumaroyl moiety.

The formation of the alphitolic acid backbone begins with simple carbon precursors that are assembled into the characteristic 30-carbon triterpenoid structure. The key precursor molecules are derived from central metabolism. The general plant triterpenoid pathway typically utilizes isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathway. These five-carbon units are condensed to form farnesyl pyrophosphate (FPP) and subsequently squalene (B77637), the direct precursor to all triterpenoids.

The second component, p-coumaric acid, is a hydroxycinnamic acid synthesized through the phenylpropanoid pathway. In plants, this pathway typically begins with the amino acid L-phenylalanine. nih.gov

Below is a table summarizing the key precursor molecules.

| Component | Precursor Molecule | Biosynthetic Pathway |

| Alphitolic Acid (Lupane Core) | Acetyl-CoA | Mevalonate (MVA) Pathway |

| Pyruvate and Glyceraldehyde-3-phosphate | Methylerythritol Phosphate (MEP) Pathway | |

| 2,3-Oxidosqualene (B107256) | Triterpenoid Pathway | |

| Betulin (B1666924) | Triterpenoid Pathway (as a potential intermediate) researchgate.netnih.gov | |

| p-Coumaroyl Group | L-Phenylalanine or L-Tyrosine | Phenylpropanoid Pathway nih.gov |

| Chorismate | Shikimate Pathway frontiersin.org |

Enzymatic Machinery Involved in the Formation of the Lupane (B1675458) Core and Coumaroyl Ester Linkage

A series of specific enzymes catalyze the intricate steps leading from precursor molecules to the final complex structure of this compound.

Formation of the Lupane Core : The synthesis of the pentacyclic lupane skeleton is initiated by the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), namely lupeol (B1675499) synthase . Following the formation of lupeol, a series of oxidative reactions are required. These modifications are typically carried out by cytochrome P450 monooxygenases (CYP450s) , which hydroxylate specific positions on the triterpenoid backbone. To form alphitolic acid from a precursor like betulinic acid, hydroxylations at the C-2 and C-3 positions are necessary. researchgate.net The formation of the carboxylic acid group at C-28 also involves oxidation steps.

Formation of the p-Coumaroyl Moiety : The synthesis of p-coumaric acid from L-phenylalanine involves two key enzymes: phenylalanine ammonia-lyase (PAL) , which converts phenylalanine to cinnamic acid, and cinnamate-4-hydroxylase (C4H) , a CYP450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid. nih.gov This is then activated to its CoA thioester, p-coumaroyl-CoA, by 4-coumaroyl:CoA-ligase (4CL) .

Formation of the Ester Linkage : The final step is the esterification of the alphitolic acid backbone with the activated p-coumaroyl group. This reaction is catalyzed by an acyltransferase . Specifically, a BAHD acyltransferase capable of using p-coumaroyl-CoA as the acyl donor and a triterpenoid alcohol as the acyl acceptor would form the ester bond at the C-2 hydroxyl group of alphitolic acid.

The key enzymes and their catalytic functions are detailed in the table below.

| Enzyme Class | Specific Enzyme Example | Function |

| Oxidosqualene Cyclase | Lupeol synthase | Cyclization of 2,3-oxidosqualene to form the pentacyclic lupane skeleton. |

| Cytochrome P450 Monooxygenase | Cinnamate-4-hydroxylase (C4H) | Hydroxylation of cinnamic acid to p-coumaric acid. nih.gov |

| Triterpenoid C-2, C-3, C-28 hydroxylases/oxidases | Sequential oxidation of the lupane core to introduce hydroxyl and carboxyl groups, forming alphitolic acid. | |

| Ammonia-Lyase | Phenylalanine Ammonia-Lyase (PAL) | Deamination of L-phenylalanine to produce cinnamic acid. nih.gov |

| Ligase | 4-Coumaroyl:CoA-ligase (4CL) | Activation of p-coumaric acid to p-coumaroyl-CoA. |

| Acyltransferase | BAHD Acyltransferase family member | Catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the C-2 hydroxyl group of alphitolic acid. |

Elucidation of Genetic Elements Governing this compound Biosynthesis

The biosynthesis of this compound is under complex genetic control. The enzymes responsible for its formation are encoded by specific genes that are often coordinately regulated. While the complete gene cluster for this specific compound's synthesis in its native plant hosts has not been fully elucidated, knowledge of related pathways allows for the identification of the types of genes involved.

Triterpenoid Pathway Genes : The genetic foundation for the alphitolic acid core includes genes encoding enzymes of the MVA and MEP pathways, farnesyl pyrophosphate synthase, squalene synthase, and squalene epoxidase. Crucially, a lupeol synthase gene would dictate the formation of the specific lupane backbone. Following this, a suite of CYP450 genes would be responsible for the precise oxidative modifications that define alphitolic acid.

Phenylpropanoid Pathway Genes : The genetic basis for the p-coumaroyl moiety is well-established and includes genes for PAL , C4H , and 4CL . nih.gov In some microorganisms, biosynthetic gene clusters (BGCs) for p-coumaric acid have been identified, such as the cma cluster in Kutzneria albida, which utilizes a completely different pathway involving a type II polyketide synthase system. nih.gov

Acyltransferase Genes : A specific acyltransferase gene , likely from the large BAHD family, would encode the enzyme that catalyzes the final esterification step. Identifying this specific gene is a key step toward the complete elucidation of the biosynthetic pathway.

The discovery and characterization of these genes are essential for biotechnological applications, as they can be isolated and used in metabolic engineering strategies.

Strategies for Enhanced Production via Biotechnological Interventions (e.g., Plant Cell Culture)

The low concentration of this compound in its natural plant sources necessitates the development of alternative production platforms. nih.govsemanticscholar.org Biotechnological approaches, particularly plant cell culture and metabolic engineering, offer sustainable and controllable methods for enhancing its yield.

Plant Cell Culture: Plant cell and organ cultures are a promising technology for producing complex natural products. nih.govsemanticscholar.org This approach avoids issues related to slow plant growth, geographical limitations, and seasonal variations. semanticscholar.org Strategies to enhance production in plant cell cultures include:

Cell Line Selection : Screening and selecting high-yielding cell lines from callus cultures. researchgate.net

Media and Culture Optimization : Adjusting nutrient composition, pH, and phytohormone levels to favor secondary metabolite production over cell growth, often in a two-stage cultivation system. semanticscholar.org

Elicitation : Using biotic or abiotic elicitors (e.g., methyl jasmonate, salicylic (B10762653) acid) to stimulate defense pathways and upregulate the biosynthesis of secondary metabolites. mdpi.com

Scale-Up in Bioreactors : Cultivating selected cell lines in large-scale bioreactors to enable commercial production. Different bioreactor configurations, such as bubble column or stirred-tank reactors, can be optimized for plant cell suspension cultures. nih.gov

Metabolic Engineering: Metabolic engineering aims to rationally modify an organism's genetic and regulatory processes to overproduce a target compound. This can be done in the native plant cells or by transferring the biosynthetic pathway into a microbial host like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov Key strategies include:

Overexpression of Key Genes : Increasing the expression of rate-limiting enzymes in the pathway, such as lupeol synthase, specific CYP450s, or the final acyltransferase.

Increasing Precursor Supply : Engineering the host's central metabolism to channel more carbon into the triterpenoid and phenylpropanoid pathways. frontiersin.org For example, upregulating genes in the shikimate pathway can increase the availability of aromatic amino acid precursors. frontiersin.org

Heterologous Expression : Assembling the entire biosynthetic pathway in a microbial host. This has been successfully demonstrated for precursors like p-coumaric acid in E. coli and for other complex terpenoids. nih.gov This approach allows for rapid optimization and production in controlled fermentation systems.

By combining these advanced biotechnological tools, it is feasible to develop a robust and scalable production process for this compound, facilitating further research and potential applications.

Chemical Synthesis and Derivatization Strategies for 2 O E P Coumaroyl Alphitolic Acid Analogues

Semisynthetic Approaches from Readily Available Precursors

The limited availability of 2-O-E-p-coumaroyl alphitolic acid from its natural source necessitates the development of efficient synthetic routes. Semisynthesis, starting from more abundant natural products, presents a viable and scalable solution.

Strategies for Esterification at C-2 and C-3 Positions

A key structural feature of this compound is the coumaroyl ester at the C-2 position of the alphitolic acid scaffold. The synthesis of this and related ester derivatives often begins with the more readily available triterpene, betulin (B1666924). nih.gov

A concise and stereoselective synthetic protocol has been developed to achieve the desired esterification. researchgate.netnih.gov The process involves several key steps:

Oxidation of Betulin: The synthesis commences with the Jones oxidation of betulin to produce betulonic acid. researchgate.net

α-Hydroxylation: A subsequent Rubottom oxidation introduces a hydroxyl group at the C-2 position in a stereo- and chemoselective manner, forming an α-hydroxy ketone. nih.gov

Esterification: Various ester groups can then be introduced at the C-2 position. This is typically achieved using an anhydride (B1165640) or an N-hydroxysuccinimide ester of the desired carboxylic acid, such as p-coumaric acid. researchgate.net

This methodology allows for the gram-scale synthesis of alphitolic acid and its 2-O-ester derivatives, facilitating further biological evaluation. nih.gov Similar esterification strategies can be applied to the C-3 position, enabling the synthesis of a range of positional isomers and analogues for structure-activity relationship (SAR) studies. For instance, 3-O-trans-p-coumaroyl-alphitolic acid, another naturally occurring isomer, has also been synthesized and studied for its biological activities. nih.govplos.org

Stereoselective Transformations in the Triterpene Skeleton

Achieving the correct stereochemistry in the triterpene skeleton is paramount for biological activity. The synthesis of alphitolic acid and its derivatives from betulin requires precise control over stereocenters, particularly at the C-2 and C-3 positions.

The key to accessing the 1,2-diol moiety characteristic of alphitolic acid lies in the diastereoselective reduction of the α-hydroxy ketone intermediate. nih.gov The use of bulky reducing agents, such as certain aluminum hydrides, has been shown to be effective in achieving the desired stereochemistry at C-3. researchgate.net

Furthermore, the inherent stereochemistry of the starting material, betulin, provides a foundational framework. Modifications to the pentacyclic skeleton, while maintaining key stereocenters, can lead to novel derivatives. For example, transformations involving the migration of methyl groups or the aromatization of ring A can produce unnatural oleanane (B1240867) derivatives with potentially unique pharmacological profiles. nih.gov These complex transformations often mimic natural biosynthetic pathways and can be induced using reagents like BF₃ etherate. nih.gov

Design and Preparation of Structurally Modified Derivatives for Pharmacological Probes

The development of structurally modified derivatives of this compound is crucial for its use as a pharmacological probe to investigate the glucocorticoid receptor signaling pathway. By systematically altering different parts of the molecule, researchers can elucidate the structural requirements for selective activity.

Molecular docking studies can guide the design of new analogues with improved potency and selectivity. researchgate.net For example, vinylogous analogs of the coumaroyl ester have been synthesized and evaluated, revealing that while cinnamate (B1238496) and caffeic esters showed weak inhibition, the p-coumaroyl ester was a potent and selective suppressor of GR transcriptional activity. researchgate.net

The preparation of these derivatives follows the semisynthetic strategies outlined above, allowing for the introduction of a diverse range of functionalities. The ability to produce these compounds on a larger scale is essential for in-depth pharmacological studies, including in vivo experiments in animal models of obesity and metabolic disorders. researchgate.netnih.gov

Chemoenzymatic Synthesis Methodologies

While not extensively reported for this compound specifically, chemoenzymatic approaches represent a promising avenue for the synthesis of triterpenoid (B12794562) derivatives. Enzymes, such as lipases, can offer high selectivity and milder reaction conditions for esterification and other transformations, potentially reducing the need for protecting groups and complex purification steps.

The use of 2,3-oxidosqualene (B107256) cyclases (OSCs) in heterologous expression systems is another area of active research. nih.gov These enzymes are responsible for the cyclization of squalene (B77637) into the diverse triterpene skeletons found in nature. By engineering these enzymes, it may be possible to produce alphitolic acid or closely related precursors directly from simple starting materials in a microbial host, providing a more sustainable and efficient production platform. nih.gov

Computational Chemistry in the Prediction of Synthetic Routes and Analogues

Computational chemistry plays an increasingly important role in modern drug discovery and synthetic chemistry. For a complex molecule like this compound, computational tools can be invaluable for predicting viable synthetic routes and designing novel analogues.

Retrosynthesis prediction software, powered by machine learning algorithms and extensive reaction databases, can help chemists devise efficient synthetic pathways. nih.govnih.gov These programs can analyze the target molecule and suggest a series of disconnections to identify readily available starting materials and key intermediates. nih.gov

Investigation of Biological Activities and Underlying Molecular Mechanisms of 2 O E P Coumaroyl Alphitolic Acid in Preclinical Models

Anti-Inflammatory Effects and Cellular Signaling Modulation

Research into the anti-inflammatory properties of 2-O-E-p-coumaroyl alphitolic acid has explored its impact on key inflammatory mediators and signaling pathways.

Inhibition of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) Production in Macrophages

Preclinical studies have demonstrated that extracts containing p-coumaroyl alphitolic acid can influence the production of inflammatory mediators by macrophages. Macrophages are immune cells that play a central role in initiating and sustaining inflammatory responses. plos.orgmdpi.com When activated by stimuli like lipopolysaccharide (LPS), macrophages produce significantly higher levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), both of which are key players in the inflammatory cascade. plos.orgnih.govnih.gov

Research has shown that fractions extracted from Ziziphus jujuba, which contains p-coumaroyl alphitolic acid, can decrease the production of NO and TNF-α in splenocytes. plos.org Specifically, studies on RAW 264.7 macrophage cells, a commonly used model in inflammation research, have shown that compounds with similar structures can inhibit LPS-induced NO production. mdpi.comnih.gov For instance, p-coumaric acid, a related compound, has been found to significantly inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, as well as TNF-α at both the mRNA and protein levels in LPS-stimulated RAW 264.7 cells. hilarispublisher.comresearchgate.net This inhibitory action on NO and TNF-α production suggests a potential mechanism by which this compound may exert its anti-inflammatory effects.

Modulation of Nuclear Factor-kappa B (NF-κB) Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade that regulates the expression of numerous genes involved in inflammation and immune responses. nih.govnih.gov In resting cells, NF-κB is held in an inactive state in the cytoplasm by an inhibitory protein called IκBα. nih.gov Upon stimulation by inflammatory signals such as LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. hilarispublisher.com Once in the nucleus, NF-κB binds to DNA and activates the transcription of pro-inflammatory genes, including those for TNF-α, and iNOS. hilarispublisher.comnih.gov

Studies on related compounds suggest that the anti-inflammatory effects of this compound may be mediated through the modulation of the NF-κB pathway. For example, p-coumaric acid has been shown to suppress the phosphorylation of IκBα in LPS-stimulated RAW 264.7 macrophages. hilarispublisher.comresearchgate.net This action prevents the release and nuclear translocation of NF-κB, thereby inhibiting the expression of NF-κB-regulated inflammatory genes. nih.gov By interfering with this key inflammatory signaling pathway, this compound could potentially reduce the production of a wide array of inflammatory mediators.

Effects on Cyclooxygenase (COX) and Lipoxygenase (LOX) Activities

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the production of eicosanoids, a group of lipid mediators that includes prostaglandins (B1171923) and leukotrienes, which are potent contributors to inflammation. nih.govmdpi.com The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed in most tissues and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. mdpi.commdpi.com The 5-lipoxygenase (5-LOX) enzyme, on the other hand, initiates the synthesis of leukotrienes, which are involved in various inflammatory processes. nih.govsciety.org

While direct studies on this compound's effect on COX and LOX are limited, research on structurally related compounds provides some insight. For instance, p-coumaric acid has been observed to inhibit the expression of COX-2 in LPS-stimulated macrophages. hilarispublisher.comresearchgate.net The inhibition of both COX and LOX pathways, often referred to as dual inhibition, is a strategy in the development of anti-inflammatory agents to overcome the potential side effects associated with selective COX inhibitors. nih.govsciety.org The potential for this compound to modulate these enzymatic pathways warrants further investigation to fully understand its anti-inflammatory profile.

Antioxidant Capacity and Reactive Oxygen Species (ROS) Scavenging

In addition to its anti-inflammatory properties, this compound has been investigated for its antioxidant potential. Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are highly reactive molecules generated during normal metabolic processes and in response to inflammatory stimuli.

In Vitro Radical Scavenging Assays (DPPH, ABTS, FRAP)

The antioxidant activity of p-coumaroyl alphitolic acid has been evaluated using several standard in vitro assays that measure its ability to scavenge free radicals. scivisionpub.com These assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric ion reducing antioxidant potential) methods. h-brs.denih.gov

In these assays, the compound demonstrated significant radical scavenging activity. scivisionpub.com The IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals, is a common measure of antioxidant efficacy. For p-coumaroyl alphitolic acid extracted from the fruit of Ziziphus mauritiana, the reported IC50 values were 7.29 ± 0.94 µg/ml for the DPPH assay, 2.84 ± 0.07 µg/ml for the ABTS assay, and 28.32 ± 0.66 µg/ml for the FRAP assay. scivisionpub.comresearchgate.net These results indicate that the compound possesses potent free radical scavenging capabilities in a cell-free system. scivisionpub.com

Table 1: In Vitro Radical Scavenging Activity of p-coumaroyl alphitolic acid

| Assay | IC50 Value (µg/ml) |

|---|---|

| DPPH | 7.29 ± 0.94 |

| ABTS | 2.84 ± 0.07 |

| FRAP | 28.32 ± 0.66 |

Modulation of Endogenous Antioxidant Enzyme Systems (GSH, GPX, CAT, SOD) in Animal Models

Beyond direct radical scavenging, the antioxidant effects of p-coumaroyl alphitolic acid have also been assessed in vivo by examining its influence on the body's own antioxidant defense systems. scivisionpub.com These systems include enzymes such as reduced glutathione (B108866) (GSH), glutathione peroxidase (GPX), catalase (CAT), and superoxide (B77818) dismutase (SOD). nih.gov

Table 2: Effect of p-coumaroyl alphitolic acid extract on Endogenous Antioxidant Enzymes in Rats

| Enzyme/Marker | Effect Observed |

|---|---|

| Reduced Glutathione (GSH) | Increased |

| Glutathione Peroxidase (GPX) | Increased |

| Catalase (CAT) | Increased |

| Superoxide Dismutase (SOD) | Decreased |

| Malondialdehyde (MDA) | Decreased |

Antiproliferative and Apoptosis-Inducing Activities in Cancer Cell Lines

The naturally occurring triterpenoid (B12794562), this compound, has demonstrated notable antiproliferative and apoptosis-inducing effects in various cancer cell lines, suggesting its potential as a chemopreventive agent. ontosight.ai This compound, isolated from plants such as Ziziphus jujuba, has been the subject of preclinical investigations to elucidate its mechanisms of action against cancer cells. nih.govnih.gov

Induction of Apoptosis and Cell Cycle Modulation

This compound has been shown to induce apoptosis, or programmed cell death, in several human cancer cell lines. ontosight.ainih.gov Studies have demonstrated that treatment with this compound leads to characteristic hallmarks of apoptosis, including DNA fragmentation. nih.gov For instance, in human leukemia U937 cells, significant DNA fragmentation was observed within 24 hours of treatment. nih.gov Similar effects were also noted in other leukemia cell lines, such as Molt-4 and Jurkat cells. nih.gov

The induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. nih.gov In addition to apoptosis, the modulation of the cell cycle is a critical aspect of controlling cancer cell proliferation. wisc.edu While specific studies on the direct effect of this compound on cell cycle progression are limited, a related compound, 2-O-caffeoyl alphitolic acid (2OCAA), has been shown to cause cell cycle arrest. mdpi.com This suggests that the broader class of alphitolic acid derivatives may influence the cell cycle, a crucial process in cancer development. nih.gov

Activation of Intrinsic and Extrinsic Apoptotic Pathways (e.g., Caspase Cascade, Mitochondrial Dysfunction)

The apoptotic activity of this compound appears to be mediated through the activation of both intrinsic and extrinsic apoptotic pathways. nih.gov A central component of these pathways is the activation of a cascade of enzymes known as caspases. nih.gov Research has shown that treatment with this compound leads to the cleavage and activation of caspase-3, a key executioner caspase. nih.gov

Furthermore, the compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This is evidenced by the loss of mitochondrial membrane potential, a critical event in this pathway. nih.govnih.gov The disruption of mitochondrial function leads to the release of pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade. nih.gov

Evidence also suggests the involvement of the extrinsic pathway. Treatment with the compound has been shown to induce the cleavage of caspase-8, an initiator caspase in the extrinsic pathway, without affecting the expression of the Fas death receptor. nih.gov The activation of caspase-8 leads to the subsequent cleavage of Bid, a protein that links the extrinsic and intrinsic apoptotic pathways, thereby amplifying the apoptotic signal. nih.gov

Regulation of Apoptosis-Related Gene and Protein Expression (e.g., BAX, MCL-1, TP53, CDKN1A, Bcl-2)

The pro-apoptotic effects of this compound are associated with the modulation of the expression of key apoptosis-related genes and proteins. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2, MCL-1) members, plays a crucial role in regulating apoptosis, primarily at the level of the mitochondria. nih.govnih.govresearchgate.netresearchgate.netyoutube.com

Studies have shown that treatment with this compound leads to the downregulation of the anti-apoptotic protein Bcl-2. nih.gov A related compound, 2-O-caffeoyl alphitolic acid (2OCAA), has been demonstrated to suppress the expression of the anti-apoptotic gene MCL-1 while inducing the expression of the pro-apoptotic gene BAX. mdpi.com Furthermore, 2OCAA has been shown to induce the expression of TP53 (the gene encoding the p53 tumor suppressor protein) and CDKN1A (the gene encoding p21, a cyclin-dependent kinase inhibitor). mdpi.com The p53 protein is a critical regulator of the cellular response to stress and can induce apoptosis. nih.gov

Table 1: Regulation of Apoptosis-Related Gene and Protein Expression by Alphitolic Acid Derivatives

| Compound | Cancer Cell Line | Gene/Protein | Effect |

| This compound | Human leukemia U937 | Bcl-2 | Downregulation nih.gov |

| 2-O-caffeoyl alphitolic acid | Human colorectal cancer HCT116 | MCL-1 | Suppression mdpi.com |

| 2-O-caffeoyl alphitolic acid | Human colorectal cancer HCT116 | BAX | Induction mdpi.com |

| 2-O-caffeoyl alphitolic acid | Human colorectal cancer HCT116 | TP53 | Induction mdpi.com |

| 2-O-caffeoyl alphitolic acid | Human colorectal cancer HCT116 | CDKN1A (p21) | Induction mdpi.com |

Impact on Cancer Cell Migration and Invasion

In addition to its effects on proliferation and apoptosis, there is evidence to suggest that alphitolic acid derivatives can inhibit cancer cell migration and invasion, which are crucial steps in metastasis. nih.gov A study on 2-O-caffeoyl alphitolic acid (2OCAA) demonstrated that it significantly inhibited the migration and invasion of colorectal cancer cells in a concentration-dependent manner. mdpi.com This was observed through a wound-healing assay, where 2OCAA suppressed the ability of HCT116 cells to close a scratch in the cell monolayer. mdpi.com

Involvement of ROS Production and p38 MAPK Signaling

The biological activities of this compound are linked to the generation of reactive oxygen species (ROS) and the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov ROS are chemically reactive molecules containing oxygen that can induce cellular damage and trigger signaling cascades. researchgate.net

Treatment with this compound has been found to induce the generation of superoxide anions, a type of ROS. nih.gov This increase in ROS appears to be a critical upstream event, as it leads to the phosphorylation and activation of p38 MAPK. nih.govnih.gov The p38 MAPK pathway is known to be involved in cellular responses to stress, including apoptosis. researchgate.net The activation of this pathway by this compound contributes to the subsequent activation of caspases and the induction of apoptosis. nih.gov The link between ROS production and p38 MAPK activation is a recognized mechanism in cellular stress responses. nih.govmdpi.com

Activation of the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress

A key mechanism underlying the apoptotic effects of this compound is the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the unfolded protein response (UPR). nih.gov The ER is a cellular organelle responsible for protein folding and modification. nih.govfrontiersin.org When the folding capacity of the ER is overwhelmed, misfolded proteins accumulate, leading to ER stress and triggering the UPR. ucsd.edumdpi.com

RNA-sequencing analysis has revealed that treatment with this compound upregulates the expression of transcripts associated with the UPR, such as spliced X-box binding protein-1 (XBP-1) and C/EBP homologous protein (CHOP). nih.gov The activation of the UPR is likely due to ER stress, as the compound has been shown to increase intracellular calcium levels, similar to the effects of thapsigargin, a known ER stress inducer. nih.govelsevierpure.com Prolonged or severe ER stress can lead to the induction of apoptosis, often through the upregulation of CHOP, which can in turn downregulate anti-apoptotic proteins like Bcl-2. elsevierpure.comnih.gov

Antimicrobial Activities

Antiplasmodial Effects Against Plasmodium falciparum

This compound, a pentacyclic triterpenoid isolated from plants such as Ziziphus jujuba and Ziziphus cambodianus, has been identified as a compound with antiplasmodial properties. nih.gov Laboratory studies have demonstrated its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

Research has shown that the antiplasmodial action of certain compounds is linked to their interference with the parasite's phospholipid metabolism. nih.gov While the precise mechanism of this compound is a subject of ongoing research, the activity of other triterpenoids like lupeol (B1675499) against the 3D7 strain of P. falciparum suggests that membrane interaction could be a potential pathway. researchgate.net The structure-activity relationship of various compounds indicates that lipophilicity and molecular shape are crucial for their antimalarial potency. nih.gov

Antimycobacterial Activity AgainstMycobacterium tuberculosis

The potential of triterpenes and their derivatives as antimycobacterial agents has been an area of significant scientific interest. Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health issue, exacerbated by the emergence of drug-resistant strains. mdpi.com

Studies on cinnamate-based esters of triterpenes such as betulinic acid, oleanolic acid, and ursolic acid have shown that modifications at the C-3 position can lead to significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra. nih.gov Specifically, the formation of p-coumarate esters of oleanolic and ursolic acids resulted in high antimycobacterial efficacy. nih.gov This suggests that the p-coumaroyl moiety present in this compound could contribute to its potential activity against M. tuberculosis. The mechanism of action for related compounds is thought to involve interference with the mycobacterial cell wall synthesis. mdpi.com

Other Antibacterial and Antifungal Evaluations

The broader antimicrobial spectrum of this compound and related compounds is an active area of investigation. Secondary metabolites from plants, including alkaloids and terpenoids, are known to possess defense mechanisms against a variety of pathogens, including bacteria and fungi. mdpi.com For instance, various monomeric alkaloids have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. mdpi.com While specific data on the general antibacterial and antifungal activity of this compound is limited in the reviewed literature, the known antimicrobial properties of its constituent parts, such as p-coumaric acid, suggest potential for broader activity.

Modulation of Glucocorticoid Receptor (GR) Transcriptional Activity and Metabolic Implications in Animal Models

The glucocorticoid receptor (GR) is a key regulator of inflammatory responses. Ligand-activated GR can exert its anti-inflammatory effects through a mechanism known as transrepression, where it interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1. nih.gov Selective glucocorticoid receptor modulators (SEGRMs) are compounds that aim to dissociate the anti-inflammatory effects of glucocorticoids from their metabolic side effects.

"Compound A," a non-steroidal SEGRM, has been shown to block NF-κB-driven gene expression without affecting AP-1-driven gene expression, a distinction from classic steroidal glucocorticoids like dexamethasone. nih.gov This selective modulation is believed to be due to the favoring of GR monomers over dimers. nih.gov Furthermore, Compound A has been found to interact with Hsp70, a chaperone protein for GR, which is important for its anti-inflammatory gene repression. nih.gov While direct studies on this compound as a GR modulator are not extensively detailed in the provided context, the principles established by compounds like Compound A provide a framework for how a molecule could selectively modulate GR activity.

Structure Activity Relationship Sar and in Silico Modeling of 2 O E P Coumaroyl Alphitolic Acid and Analogues

Correlating Structural Features of the Triterpenoid (B12794562) Core with Biological Potency

The biological potency of 2-O-E-p-coumaroyl alphitolic acid is fundamentally rooted in its pentacyclic triterpenoid core, a ceanothane-type skeleton. Triterpenoids are a large class of natural products known for a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and antiviral activities. mdpi.com The specific arrangement of the five rings and the nature and position of substituents on this core structure are critical determinants of bioactivity.

Alphitolic acid, the parent triterpenoid of the title compound, has been identified as a bioactive constituent in various plants and demonstrates inhibitory effects on T cell proliferation, a key process in inflammatory responses. mdpi.com Studies on related pentacyclic triterpenoids, such as those of the oleanane (B1240867) and lanostane (B1242432) types, provide valuable insights into the SAR of the core structure. For instance, research on oleanane-type triterpenoids has shown that the presence and position of hydroxyl (-OH) and carboxyl (-COOH) groups significantly impact their anti-inflammatory and anti-cancer activities. mdpi.com Modifications on the A-ring, such as the introduction of different functional groups at the C-2 and C-3 positions, can modulate activity. Similarly, studies on lanostane-type triterpenoids from Ganoderma lingzhi revealed that a hydroxyl group at C-3 and a carboxylic acid group in the side chain are essential for α-glucosidase inhibitory activity. nih.gov

The ceanothane core of alphitolic acid is characterized by a specific stereochemistry and substitution pattern that predisposes it to interact with biological targets. The presence of a hydroxyl group at the C-3 position and a carboxylic acid at the C-28 position are key features. The biological activity can be fine-tuned by modifications at these and other positions. For example, esterification or amidation at the C-28 carboxyl group of oleanolic acid has been shown to alter antiviral activity against the influenza virus. These findings underscore the principle that the triterpenoid core acts as a "privileged scaffold," providing a foundational structure that can be decorated with various functional groups to optimize biological potency.

Table 1: Biological Activity of Alphitolic Acid and Related Triterpenoids

| Compound | Triterpenoid Type | Key Structural Features | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Alphitolic acid | Ceanothane | 2α,3β-dihydroxy; C-28 COOH | Inhibition of T cell proliferation; Inhibition of ICRAC activity | mdpi.com |

| Oleanolic acid | Oleanane | 3β-hydroxy; C-28 COOH | Anti-inflammatory, Anti-cancer, Antiviral | mdpi.com |

| Betulinic acid | Lupane (B1675458) | 3β-hydroxy; C-28 COOH | Anti-HIV, Anti-inflammatory, Anti-cancer | mdpi.com |

| Ganoderic acid A | Lanostane | Multiple hydroxyl and ketone groups; C-26 COOH | α-Glucosidase inhibition | nih.gov |

Role of the p-Coumaroyl Moiety and its Stereochemistry in Bioactivity

Studies on a closely related isomer, 3-O-trans-p-coumaroyl-alphitolic acid, have shown that it induces apoptotic cell death in human leukemia cells. This potent cytotoxic activity is not observed with alphitolic acid alone, highlighting the crucial role of the p-coumaroyl group in conferring this specific biological function. The mechanism involves the generation of reactive oxygen species and activation of the unfolded protein response, pathways often targeted in cancer therapy.

The point of attachment and the stereochemistry of the coumaroyl group are paramount. The "E" (or trans) stereochemistry of the double bond in the coumaroyl side chain is the more stable and commonly occurring isomer in nature. This specific configuration defines the spatial orientation of the aromatic ring and the carbonyl group, which affects how the moiety can interact with target proteins through hydrogen bonding, π-π stacking, or hydrophobic interactions. While no direct comparative studies on the "Z" (cis) isomer of 2-O-p-coumaroyl alphitolic acid are available, it is well-established in medicinal chemistry that such geometric isomerism can lead to drastic differences in biological activity.

Furthermore, the position of the ester linkage (C-2 vs. C-3) alters the molecule's three-dimensional shape and the accessibility of the remaining hydroxyl group at C-3. This can change the molecule's polarity, membrane permeability, and binding affinity for specific enzymes or receptors. Research on other natural product classes, such as flavonoid glycosides, has demonstrated that adding a p-coumaroyl group can enhance antioxidant and cytoprotective effects, suggesting that this moiety can also bolster the general protective activities of the parent triterpenoid.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov While no specific QSAR studies have been published for this compound and its analogues, the principles of QSAR provide a framework for the rational design of more potent derivatives.

A hypothetical QSAR study on a series of alphitolic acid coumaroyl esters would involve several key steps:

Data Set Assembly: A series of analogues would be synthesized with systematic variations. This could include changing the substituent on the coumaroyl ring (e.g., hydroxyl, methoxy), modifying the linker, or altering other positions on the triterpenoid core. The biological activity (e.g., IC₅₀ for cytotoxicity) of each compound would be measured under uniform conditions.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges) properties.

Model Development: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links a subset of the most relevant descriptors to the observed biological activity. researchgate.net The goal is to create a model that can accurately predict the activity of new, unsynthesized compounds.

Model Validation: The predictive power of the QSAR model must be rigorously validated. This is typically done using an external test set of compounds that were not used in the model's creation. Statistical metrics such as the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²) are used to assess the model's robustness and predictive ability. researchgate.net

By identifying which structural features (represented by the descriptors in the final equation) are most influential, a QSAR model can guide the synthesis of new analogues with potentially enhanced potency, thereby saving time and resources in the drug discovery process. nih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools that predict how a ligand (like this compound) might bind to the active site of a target protein and how stable that interaction is over time. chemmethod.com

A molecular docking study performed on the parent compound, alphitolic acid, identified the glucocorticoid receptor (GR) as a potential molecular target. researchgate.net The study showed that alphitolic acid fits within the ligand-binding pocket of GR, forming specific interactions. The C-28 carboxylic acid, for instance, can form a key hydrogen bond with amino acid residues in the pocket, while the triterpenoid core establishes extensive hydrophobic interactions. researchgate.net

Building on this, it can be predicted that this compound would also bind to the GR. The bulky p-coumaroyl group at the C-2 position would occupy a specific region of the binding pocket, potentially forming additional interactions, such as π-anion or π-π stacking with aromatic or charged residues, which could enhance binding affinity or modulate the receptor's conformational change.

Furthermore, given the structural similarity of alphitolic acid to other ceanothane triterpenoids with known anti-inflammatory activity, another plausible target is the cyclooxygenase-2 (COX-2) enzyme. nih.govjmb.or.kr Docking simulations of a related ceanothane saponin (B1150181) into the COX-2 active site revealed that it binds with a favorable energy, interacting with key catalytic residues. nih.govjmb.or.kr It is hypothesized that this compound could similarly occupy the hydrophobic channel of the COX-2 active site. The triterpenoid core would anchor the molecule, while the p-coumaroyl moiety could extend towards the entrance of the channel, interacting with residues like Tyr385 and Ser530, which are important for the activity of many COX-2 inhibitors. japsonline.com

Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-protein complex. MD simulations model the movement of atoms over time, providing insights into the flexibility of the complex and the persistence of key interactions (like hydrogen bonds) in a simulated physiological environment. chemmethod.comnih.gov

Table 2: Predicted Molecular Docking Interactions for Alphitolic Acid Derivatives

| Compound | Potential Protein Target | Predicted Interacting Residues | Potential Interaction Type | Reference |

|---|---|---|---|---|

| Alphitolic acid | Glucocorticoid Receptor (GR) | Gln642, Arg611, Asn564 | Hydrogen bonds, Hydrophobic interactions | researchgate.net |

| Ceanothane Saponin (Analogue) | Cyclooxygenase-2 (COX-2) | Phe361, Asn560, Ala562, Ser563 | Hydrogen bonds, Hydrophobic interactions | nih.gov |

| This compound (Hypothetical) | Cyclooxygenase-2 (COX-2) | Tyr385, Ser530, Arg513 | Hydrophobic interactions, π-π stacking, Hydrogen bonds | japsonline.com |

Advanced Analytical Methodologies for Quantification and Metabolite Profiling of 2 O E P Coumaroyl Alphitolic Acid

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques (e.g., ESI-QqQ-MS, MRM)

Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity for the analysis of 2-O-E-p-coumaroyl alphitolic acid, even in intricate biological samples. Electrospray ionization (ESI) is a commonly employed ionization technique for triterpenoids, as it efficiently generates protonated or deprotonated molecules in the gas phase.

A powerful approach for the targeted quantification of this compound is the use of a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, its fragmentation in the collision cell (second quadrupole), and the detection of a specific product ion in the third quadrupole. The specificity of this precursor-to-product ion transition significantly reduces background noise and enhances the accuracy of quantification.

For the analysis of related triterpenic acids in Ziziphus species, HPLC coupled with ESI-MS/MS has been successfully employed. nih.gov In a typical analysis, the precursor ion [M-H]⁻ for alphitolic acid, a structurally similar compound, is selected and fragmented to produce characteristic product ions. A similar strategy can be applied to this compound, where the precursor ion would be selected and fragmented to yield product ions corresponding to the loss of the p-coumaroyl group and other characteristic fragments of the alphitolic acid backbone.

The development of an LC-MS/MS method would involve the optimization of several parameters, including the mobile phase composition, column chemistry, and MS settings, to achieve optimal separation and detection of the target analyte.

| Parameter | Typical Condition for Triterpenoid (B12794562) Analysis |

| Column | Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (often with 0.1-0.2% formic or acetic acid) |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for acidic triterpenoids |

| MS Analyzer | Triple Quadrupole (QqQ) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for Quantitative Analysis

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely used technique for the quantitative analysis of phytochemicals, including this compound. nih.gov The DAD detector allows for the simultaneous acquisition of absorbance spectra over a range of wavelengths, which aids in peak identification and purity assessment. The p-coumaroyl moiety in the target compound provides a chromophore that absorbs UV light, making it suitable for DAD detection. sci-hub.se

A validated HPLC-DAD method for the simultaneous determination of multiple triterpenoid acids in the fruits of Ziziphus jujuba has been reported, demonstrating the utility of this technique for the analysis of structurally related compounds. capes.gov.br The selection of an appropriate stationary phase, typically a reversed-phase C18 column, and a suitable mobile phase, often a gradient of acetonitrile and acidified water, is crucial for achieving good chromatographic resolution. researchgate.netpan.olsztyn.pl Quantification is performed by constructing a calibration curve using a purified standard of this compound and comparing the peak area of the analyte in the sample to the calibration curve.

| Parameter | Typical Condition for Triterpenoid Analysis |

| Column | Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with acetonitrile and water containing a small percentage of acid (e.g., formic acid) |

| Detection | Diode Array Detector (DAD), with monitoring at the λmax of the p-coumaroyl group (around 310-320 nm) |

| Quantification | External standard calibration curve |

Method Validation Parameters for Robust Quantification in Complex Matrices

To ensure the reliability and accuracy of quantitative data, any analytical method for this compound must be thoroughly validated. mdpi.com Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is often assessed by comparing the chromatograms of blank samples, spiked samples, and samples containing potential interferences.

Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range and performing a linear regression analysis. A correlation coefficient (r²) close to 1 indicates good linearity. nih.gov

Precision: The precision of the method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Accuracy: The accuracy of the method is the closeness of the test results obtained by that method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Precision (RSD) | < 15% (lower for higher concentrations) |

| Accuracy (Recovery) | 85-115% |

Metabolomic Profiling of this compound in Biological Systems (e.g., in vitro cultures, in vivo animal samples)

Metabolomic profiling is a powerful approach to investigate the fate of this compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion (ADME). Untargeted and targeted metabolomics studies using high-resolution mass spectrometry, such as UHPLC-Q-Exactive Orbitrap MS, can be employed to identify and quantify the parent compound and its metabolites in various biological samples like plasma, urine, feces, and tissue homogenates from in vivo animal studies, or in cell culture media and cell lysates from in vitro experiments. nih.gov

Metabolomic studies on Ziziphus jujuba have revealed a wide array of compounds, including various triterpenoids, flavonoids, and phenolic acids. nih.govnih.govacs.org A similar approach can be used to study the metabolic transformations of this compound. Potential metabolic pathways could include hydroxylation, glucuronidation, sulfation, or cleavage of the ester bond to release p-coumaric acid and alphitolic acid, which may then undergo further metabolism.

In an in vitro setting, incubating this compound with liver microsomes or hepatocytes can help identify the cytochrome P450 (CYP) enzymes responsible for its oxidative metabolism. Comparing the metabolite profiles generated in different biological systems can provide a comprehensive understanding of its biotransformation.

Pharmacokinetic and Biotransformation Assessment of 2 O E P Coumaroyl Alphitolic Acid in Preclinical Models

Absorption, Distribution, and Excretion (ADE) Studies in Animal Models

There is currently no available data from studies conducted in animal models to characterize the absorption, distribution, and excretion of 2-O-E-p-coumaroyl alphitolic acid.

Identification of Major Metabolites and Biotransformation Pathways (Phase I and Phase II Metabolism)

Information regarding the major metabolites and the specific Phase I and Phase II metabolic pathways of this compound has not been reported.

Evaluation of Metabolic Stability Using In Vitro Microsomal and Hepatocyte Systems (Non-Human)

There are no published studies evaluating the metabolic stability of this compound using in vitro systems such as non-human liver microsomes or hepatocytes.

Emerging Research Directions and Future Applications of 2 O E P Coumaroyl Alphitolic Acid

Development as a Research Tool for Biological Pathway Elucidation

2-O-E-p-coumaroyl alphitolic acid is emerging as a valuable research tool for dissecting intricate biological pathways due to its specific molecular interactions. A significant finding is its activity as a selective modulator of the glucocorticoid receptor (GR). medchemexpress.com As a selective GR modulator, this compound can be utilized to investigate the diverse roles of the glucocorticoid signaling pathway in various physiological and pathological processes. This includes its influence on inflammation, metabolism, and the immune response. medchemexpress.comnih.gov

The ability of related triterpenoid (B12794562) esters to induce specific cellular responses, such as apoptosis and the unfolded protein response (UPR), further highlights their utility as research tools. For instance, a structurally similar compound, 3-O-trans-p-coumaroyl-alphitolic acid (3OTPCA), has been shown to induce apoptosis in human leukemia cells through the generation of reactive oxygen species (ROS) and activation of the UPR. nih.gov This suggests that this compound could be used to probe the molecular mechanisms that link ER stress, ROS production, and programmed cell death. By studying the downstream effects of this compound, researchers can elucidate the roles of specific proteins and signaling cascades, such as the p38 MAPK pathway, in cellular stress responses. nih.gov

Potential as a Preclinical Lead Compound for Drug Discovery and Development (excluding human clinical trials)

The diverse biological activities of this compound and its analogs position them as promising candidates for preclinical drug discovery and development. Their potential spans several therapeutic areas, primarily in oncology and inflammatory diseases.

The anticancer potential of alphitolic acid derivatives is a significant area of investigation. A related compound, 2-O-caffeoyl alphitolic acid, has demonstrated concentration-dependent anticancer activities against human colorectal cancer cell lines. mdpi.com This activity is mediated through the suppression of anti-apoptotic genes like MCL-1 and the induction of pro-apoptotic genes such as BAX, TP53, and CDKN1A(p21). mdpi.comnih.gov Furthermore, it has been shown to inhibit the migration and invasion of cancer cells, crucial steps in metastasis. mdpi.comnih.gov Studies on 3OTPCA have revealed its ability to induce apoptosis in leukemia cells by upregulating transcripts associated with the UPR, such as spliced XBP-1 and CHOP, and down-regulating the anti-apoptotic protein Bcl-2. nih.gov These findings suggest that this compound may serve as a lead compound for the development of novel anticancer agents that target specific apoptosis and stress response pathways.

In addition to its anticancer properties, the anti-inflammatory effects of alphitolic acid derivatives are also being explored. Alphitolic acid itself has been shown to mediate anti-inflammatory effects by inhibiting Ca2+ release-activated Ca2+ (CRAC) channel activity in T cells. mdpi.com Since the p-coumaroyl moiety is also known to possess anti-inflammatory properties, this compound is a strong candidate for development as an anti-inflammatory agent. nih.gov Its selective modulation of the glucocorticoid receptor further supports this potential, offering a possible avenue for developing anti-inflammatory drugs with fewer side effects than traditional glucocorticoids. medchemexpress.comnih.gov

The antioxidant properties of p-coumaroyl alphitolic acid have also been demonstrated in both in-vitro and in-vivo studies, indicating its potential for mitigating oxidative stress-related diseases. researchgate.netscivisionpub.com

Formulation and Delivery System Research for Preclinical Applications

A significant hurdle in the preclinical development of many triterpenoids, including this compound, is their poor aqueous solubility and limited bioavailability. To overcome these challenges, research into advanced formulation and delivery systems is crucial. While specific studies on this particular compound are not yet prevalent, strategies developed for other lipophilic compounds can be applied.

Nanoformulations, such as nanoparticles, liposomes, and micelles, offer promising solutions. These systems can enhance the solubility and stability of the compound, improve its pharmacokinetic profile, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing potential toxicity. For instance, polymeric nanoparticles can be engineered for controlled release, while liposomes can improve cellular uptake. The development of such delivery systems will be a critical step in translating the promising in vitro activities of this compound into effective preclinical models.

Integration with Omics Technologies (Proteomics, Transcriptomics) in Cell and Animal Models

The integration of omics technologies, such as proteomics and transcriptomics, is essential for a comprehensive understanding of the molecular mechanisms of this compound. These technologies allow for an unbiased, global analysis of changes in gene and protein expression in response to treatment.

A study on the related compound 3OTPCA utilized RNA-sequencing (RNA-seq) to reveal the upregulation of genes involved in the UPR and ER stress in human leukemia cells. nih.gov This transcriptomic approach provided key insights into the compound's mode of action, identifying specific pathways that could be further investigated as therapeutic targets. nih.gov

Similarly, proteomics can identify protein targets and map the signaling pathways modulated by this compound. By comparing the proteomes of treated and untreated cells or tissues, researchers can identify differentially expressed proteins involved in apoptosis, cell cycle regulation, and other relevant processes. This information is invaluable for understanding the compound's mechanism of action and for identifying potential biomarkers of response in preclinical models.

The following table summarizes the key molecular targets and pathways identified for alphitolic acid derivatives through omics and other molecular biology techniques:

| Compound/Derivative | Technology/Method | Key Findings | Reference |

| 3-O-trans-p-coumaroyl-alphitolic acid | RNA-seq | Upregulation of UPR-associated transcripts (spliced XBP-1, CHOP) | nih.gov |

| 3-O-trans-p-coumaroyl-alphitolic acid | Western Blot | Down-regulation of Bcl-2, cleavage of caspase-3 and -8, phosphorylation of p38 MAPK | nih.gov |

| 2-O-caffeoyl alphitolic acid | Gene Expression Analysis | Suppression of MCL-1; induction of BAX, TP53, and CDKN1A(p21) | mdpi.comnih.gov |

| Alphitolic acid | Patch-clamp recording | Inhibition of CRAC channel activity in T cells | mdpi.com |

Ecological Significance and Role in Plant Defense Mechanisms

As a secondary metabolite, this compound likely plays a role in the ecological interactions of the plants that produce it. Triterpenoids and their esters are known to be involved in plant defense against herbivores and pathogens. nih.govnih.gov The p-coumaroyl group, derived from the phenylpropanoid pathway, is a common component of plant cell walls and is also involved in defense responses.

The presence of this compound in Ziziphus species suggests it may contribute to the plant's resistance to pests and diseases. medchemexpress.com Triterpene esters can act as feeding deterrents or toxins to insects and other herbivores. They can also possess antimicrobial properties, protecting the plant from bacterial and fungal infections. Further research into the ecological role of this compound could provide insights into natural pest control strategies and the evolution of plant chemical defenses. nih.gov

Q & A

Q. What methodologies are recommended for isolating 2-O-E-p-coumaroyl alphitolic acid from plant matrices?